NS 1738
Overview
Description
. This compound has gained attention for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
Target of Action
NS 1738, also known as NSC-213859, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor and ligand-gated ion channel present in the membrane of certain neurons and other cells .
Mode of Action
This compound acts by increasing the peak amplitude of acetylcholine (ACh)-evoked currents at all concentrations, thus, it increases the maximal efficacy of ACh . It does so by interacting at allosteric modulatory sites distinct from the orthosteric sites .
Biochemical Pathways
The α7 nAChR is part of the family of Cys-loop Ligand-Gated Ion channels (LGIC), which are composed of five subunits assembled around a central pore . When ACh or a positive allosteric modulator like this compound binds to the α7 nAChR, the receptor changes shape and opens a pore, allowing ions to flow into the neuron . This ion flow creates an electrical signal that can then be transmitted down the neuron. The α7 nAChR is involved in various physiological and pathological processes, making it an important drug target .
Pharmacokinetics
To estimate the ability of this compound to permeate the blood-brain barrier, rats were administered 10 mg/kg this compound intraperitoneally. Peak brain concentrations were measured approximately 30 min after injection, and they amounted to 80 ng/mL (~200 nM) at this dose . The ratio between the amount of compound entering the brain and that in plasma is AUC brain /AUC plasma =0.50 . The half-life in plasma is estimated to 42 min .
Result of Action
The result of this compound’s action is an increase in the peak current response of the α7 nAChR to ACh . This can enhance the signal transmission in neurons where the α7 nAChR is present. Experimental evidence supports the use of allosteric modulators like this compound as therapeutic tools for neurological and non-neurological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of this compound. In vitro studies indicate that approximately 60 and 75% of this compound is metabolized via the cytochrome P450 system in mouse and rat, respectively, within 1 h . This suggests that substances that affect the activity of the cytochrome P450 enzymes could potentially influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
NS 1738 interacts with α7 nAChRs, exerting its effects through positive allosteric modulation . The compound has shown to increase the peak amplitude of the current flowing through α7-containing nAChRs . It exhibits no substantial activity for α4β2-, α3β3-, and α1-containing receptors .
Cellular Effects
This compound has been shown to influence the firing activity and excitability of neurons . In a study, it was found that this compound increased both spontaneous and N-methyl-D-aspartate-evoked (NMDA-evoked) firing rate of rat CA1 hippocampal pyramidal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α7 nAChRs . It has been suggested that the urea group of this compound is critical for binding and can form hydrogen-bond interactions with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 1738 involves the reaction of 5-chloro-2-hydroxyaniline with 2-chloro-5-(trifluoromethyl)phenyl isocyanate . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
NS 1738 primarily undergoes substitution reactions due to the presence of chloro and hydroxyl groups on the aromatic rings . These groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: While this compound is not commonly subjected to oxidation or reduction, it can potentially undergo these reactions under strong conditions using reagents like potassium permanganate or lithium aluminum hydride.
Major Products
The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, reacting this compound with an amine could yield an amide derivative, while reaction with a thiol could produce a thioether.
Scientific Research Applications
Neuroscience: NS 1738 is used to study the modulation of α7 nAChRs, which are implicated in cognitive processes and neurological disorders. It has shown promise in enhancing cognitive function and memory in animal models.
Pharmacology: The compound is used to investigate the role of α7 nAChRs in pain modulation and neuroprotection.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting α7 nAChRs for conditions such as Alzheimer’s disease and schizophrenia.
Comparison with Similar Compounds
NS 1738 is unique among positive allosteric modulators of α7 nAChRs due to its specific chemical structure and pharmacological profile . Similar compounds include:
PNU-120596: Another positive allosteric modulator of α7 nAChRs, but with different binding kinetics and efficacy.
Tropisetron: A partial agonist of α7 nAChRs with additional activity at serotonin receptors.
GTS-21: A selective agonist of α7 nAChRs with cognitive-enhancing properties.
This compound stands out for its selective modulation of α7 nAChRs without significant activity at other nicotinic receptor subtypes .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXRNQPVSMGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309712 | |
Record name | NS-1738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501684-93-1 | |
Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-1738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-1738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NS-1738 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.